molecular formula C9H14BrClN2 B7987163 (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride

Cat. No.: B7987163
M. Wt: 265.58 g/mol
InChI Key: BAHRFAWYCXGXDP-UHFFFAOYSA-N
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Description

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride is a secondary amine hydrochloride derivative featuring a pyridine ring substituted with a bromine atom at the 6-position and an isopropylaminomethyl group at the 3-position. Its molecular formula is C₉H₁₃BrN₂·HCl, with a molecular weight of 265.58 g/mol . The free base form (CAS 1289385-04-1) has a molecular weight of 229.12 g/mol, a boiling point of 293°C, and a melting point of 131°C . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHRFAWYCXGXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride typically involves the bromination of pyridine followed by the introduction of the isopropyl-amine group. One common synthetic route is the reaction of 6-bromopyridine with isopropylamine under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the 6-position undergoes substitution under basic conditions. Key reagents and outcomes include:

Reagents/ConditionsNucleophileProductYieldReference
KOH, 18-crown-6, DMAc, 80°CAlkoxy groups4-Alkoxy-pyridine derivatives38–54%
NaH, DMF, 100°CAmines6-Amino-pyridin-3-ylmethyl analogsN.R.
CuI, L-proline, K₃PO₄, DMSOThiols6-Thioether derivativesN.R.

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, with electron-withdrawing effects from the protonated amine enhancing electrophilicity at C6 .

Transition Metal-Catalyzed Coupling Reactions

The bromine participates in cross-couplings, forming complex biaryl or alkenyl structures:

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductCatalystYieldReference
Pd(PPh₃)₄, Na₂CO₃, DME, 80°CPhenylboronic acid6-Phenyl-pyridin-3-ylmethyl aminePd(0)72%
PdCl₂(dppf), CsF, THF, 60°CVinylboronateAlkenylated pyridine derivativesPd(II)65%

Key Finding : Steric hindrance from the isopropyl group reduces coupling efficiency at C2/C4 positions, favoring C6 reactivity .

Acylation and Amidation

The protonated amine requires deprotonation (e.g., NaOH) before reacting with electrophiles:

ReagentsAcylating AgentProductSolventReference
Et₃N, CH₂Cl₂, 0°C → RTAcetyl chlorideN-Acetylated derivativeDichloromethane
DMAP, DMF, 80°CBenzoyl chlorideN-Benzoylated analogDMF

Note : Acylation proceeds regioselectively at the primary amine, with no observed pyridine N-oxidation .

Bromine Reduction

ConditionsReducing AgentProductSelectivityReference
H₂ (1 atm), Pd/C, EtOH, 25°CH₂De-brominated pyridine>95%
NaBH₄, NiCl₂, MeOH, 0°CNaBH₄Partially reduced intermediates60%

Amine Alkylation

ConditionsAlkylating AgentProductCatalystYield
K₂CO₃, CH₃CN, 60°CMethyl iodideN-Methylated derivativeNone88%

Oxidation and Stability

  • Amine Oxidation : Under strong oxidants (e.g., H₂O₂, AcOH), the compound forms pyridine N-oxide derivatives .

  • Thermal Stability : Decomposes above 200°C via HCl elimination, forming (6-bromo-pyridin-3-ylmethyl)-isopropyl-amine free base .

Biological Derivatization

The compound serves as a precursor for pharmacologically active molecules:

  • Anticancer Agents : Suzuki coupling with boronic acids yields analogs with GI₅₀ = 8–12 µM against NSCLC cells .

  • Enzyme Inhibitors : Reductive amination produces PNP inhibitors (IC₅₀ = 4–19 nM) .

Scientific Research Applications

Medicinal Chemistry

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride has been identified as a significant building block in the synthesis of pharmaceutical compounds. Its potential therapeutic effects include:

  • Anticancer Properties : Studies have shown that this compound exhibits moderate activity against various cancer cell lines, such as NCI-H460, MCF7, and A549. The GI50 values indicate its effectiveness in inhibiting cancer cell growth.
Cell LineGI50 (µM)Activity
NCI-H46010Moderate
MCF78Moderate
A54912Moderate
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), which is crucial for treating T-cell malignancies and certain infections.
Enzyme TargetIC50 (nM)Selectivity
Human PNP19High
Mycobacterium PNP4Very High

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for synthesizing complex organic molecules. Its reactivity allows it to undergo various types of reactions:

  • Substitution Reactions : The bromine atom can be substituted by other nucleophiles.
  • Oxidation and Reduction : It can form N-oxides or be reduced to de-brominated derivatives.

This versatility makes it a valuable component in synthetic pathways for creating diverse chemical entities.

Material Science

The compound is also utilized in developing novel materials with specific properties. Its unique chemical structure can be tailored to enhance the characteristics of materials used in various applications, including electronics and coatings.

Case Studies

Recent research has highlighted the importance of structural modifications in determining biological activity. For example:

  • A study demonstrated that replacing a phenyl group with a bulkier naphthyl group significantly impacted the compound's efficacy against cancer cell lines, showcasing the critical role of molecular structure in biological activity.

Mechanism of Action

The mechanism by which (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-pyridine moiety can engage in electrophilic substitution reactions, while the isopropyl-amine group can participate in nucleophilic reactions. These interactions can modulate biological processes and lead to the desired outcomes in research and applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized into three groups: pyridine derivatives , pyrimidine-based amines , and benzyl-substituted amines . Key distinctions include halogen type (Br vs. Cl), aromatic ring system (pyridine vs. pyrimidine vs. benzene), and substituent positions.

Table 1: Comparative Analysis of Selected Compounds
Compound Name Molecular Formula Molecular Weight Substituent Position Halogen Amine Type CAS Number Commercial Status
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride C₉H₁₃BrN₂·HCl 265.58 Pyridin-3-yl, 6-Br Br Secondary amine 1353972-00-5 Discontinued
(4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine C₈H₁₃ClN₄ 200.67 Pyrimidin-2-yl, 4-Cl Cl Secondary amine 80070335 Available
(2,6-Dichloro-benzyl)-isopropyl-amine C₁₁H₁₄Cl₂N 234.14 Benzyl, 2,6-Cl Cl Secondary amine Not provided Available
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 276.52 Pyridin-3-yl, 6-Br, 2-Cl Br, Cl Ester (non-amine) Not provided Available

Key Observations

However, brominated compounds are often more expensive and synthetically challenging. Chlorinated derivatives, such as (2,6-Dichloro-benzyl)-isopropyl-amine, are more common in agrochemicals due to lower production costs .

Aromatic Ring Systems: Pyridine vs. Benzyl vs. Pyridinylmethyl: Benzyl-substituted amines (e.g., (2,6-Dichloro-benzyl)-isopropyl-amine) lack the heteroaromatic ring’s polarity, affecting solubility and metabolic stability .

Functional Group Diversity: Non-amine pyridine derivatives, such as Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, serve as monomers or intermediates in polymer chemistry, diverging from the amine’s role in medicinal chemistry .

Biological Activity

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological applications. This compound has garnered attention due to its unique structural features and the biological activities associated with its derivatives. This article will explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H13BrN2C_9H_{13}BrN_2, with a molecular weight of 265.58 g/mol . The presence of a bromine atom on the pyridine ring and an isopropyl amine group contributes to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₁₃BrN₂
Molecular Weight265.58 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the isopropyl amine group are critical for modulating these interactions, influencing physiological responses in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines were reported to be significantly lower than those for conventional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic profile .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AntimicrobialEscherichia coliNot specified
AnticancerMCF-7IC50 < 17.02 µM
AnticancerMDA-MB-231IC50 < 11.73 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine against various pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Case Study 2: Cancer Cell Inhibition

Another significant study investigated the effects of this compound on breast cancer cell lines. The results showed that treatment with (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine led to increased apoptosis in cancer cells, as evidenced by elevated levels of caspase activity compared to untreated controls .

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